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Compound Name: 4-(Morpholinosulfonyl)aniline

Cat. No.: B1193929

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analytical techniques for the
characterization of 4-(Morpholinosulfonyl)aniline. It includes detailed experimental protocols
for various analytical methods, including Nuclear Magnetic Resonance (NMR) Spectroscopy,
Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-
Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Quantitative data is summarized in structured tables for easy comparison. Additionally, this
guide presents potential signaling pathways associated with the biological activities of
sulfonamides, offering insights for drug development professionals.

Introduction

4-(Morpholinosulfonyl)aniline is a sulfonamide derivative of significant interest in medicinal
chemistry and drug discovery. The sulfonamide functional group is a key pharmacophore in a
wide range of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and other
biological activities. Accurate and robust analytical characterization is crucial for quality control,
stability studies, and understanding the structure-activity relationship of this compound. This
application note provides detailed methodologies for the comprehensive characterization of 4-
(Morpholinosulfonyl)aniline.
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Physicochemical Properties

Property Value Reference
Molecular Formula C10H14N203S [1]
Molecular Weight 242.30 g/mol [1]
Melting Point 214-216 °C [1]

White to off-white crystalline
Appearance .

solid

4-(morpholin-4-
IUPAC Name [1]

ylsulfonyl)aniline

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technigue for elucidating the molecular structure of 4-

(Morpholinosulfonyl)aniline. While specific experimental data for this exact compound is not

readily available in the public domain, the following tables provide predicted chemical shifts

based on the analysis of similar structures, such as aniline and other substituted sulfonamides.

[2131[4]

Table 1: Predicted *H NMR Spectral Data (500 MHz, DMSO-de)

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.55 d,J=85Hz 2H Ar-H (ortho to SO2)
~6.70 d,J=85Hz 2H Ar-H (ortho to NH2)
~6.10 S 2H -NH2
~3.65 t,J=45Hz 4H -N(CH2CH2)20
~2.90 t,J=45Hz 4H -N(CH2CH2)20

Table 2: Predicted 3C NMR Spectral Data (125 MHz, DMSO-ds)
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Chemical Shift (6, ppm) Assighment
~152.0 Ar-C-NH:z

~128.5 Ar-C (ortho to SO2)
~127.0 Ar-C-S0O:2

~113.0 Ar-C (ortho to NH2)
~65.5 -N(CH2CH2)20
~45.0 -N(CH2CH2)20

Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10 mg of 4-(Morpholinosulfonyl)aniline in 0.7
mL of deuterated dimethyl sulfoxide (DMSO-de).

e Instrumentation: Use a 500 MHz NMR spectrometer equipped with a 5 mm probe.

e 'H NMR Acquisition:

o

Acquire the spectrum at 25 °C.

[¢]

Use a standard pulse sequence with a 90° pulse.

o

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

[e]

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

o Acquire a larger number of scans due to the lower natural abundance of :3C.
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o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak (DMSO-ds at 2.50 ppm for *H and 39.52 ppm for 13C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the compound. Electron lonization (El) is a common technique for small molecules.

Table 3: Predicted Mass Spectrometry Data (El)

m/z Interpretation

242 [M]* (Molecular lon)
156 [M - CaHsNOJ*

106 [CeHaNH2]*

92 [CeHaN]*

86 [CaHsNOJ*

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC).

« lonization: Use Electron lonization (El) at 70 eV.
¢ Mass Analysis: Scan a mass range of m/z 50-300.

o Data Analysis: Identify the molecular ion peak and major fragment ions. Propose a
fragmentation pathway consistent with the observed spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on
their characteristic vibrational frequencies.
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Table 4: FT-IR Spectral Data

Wavenumber (cm~?) Intensity Assignment
3400-3300 Strong, Broad N-H stretching (amine)
3100-3000 Medium C-H stretching (aromatic)
2950-2850 Medium C-H stretching (aliphatic)

N-H bending (amine) & C=C
1620-1580 Strong ) )

stretching (aromatic)

S=0 asymmetric stretching
1350-1300 Strong ]

(sulfonamide)

S=0 symmetric stretching
1170-1140 Strong )

(sulfonamide)
1120-1080 Strong C-O-C stretching (morpholine)
950-900 Medium S-N stretching (sulfonamide)

Experimental Protocol: FT-IR Spectroscopy

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry
potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total
Reflectance (ATR) accessory.

 Instrumentation: Use a standard FT-IR spectrometer.
o Data Acquisition: Record the spectrum in the range of 4000-400 cm~1.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Table 5: UV-Vis Spectral Data (in Methanol)
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Molar Absorptivity (g, .
Amax (nm) I 2 Transition
‘mol—*-cm~

~285 ~15,000 m- T

~240 ~10,000 n-rT

Note: The exact values may vary depending on the solvent and concentration.
Experimental Protocol: UV-Vis Spectroscopy

o Sample Preparation: Prepare a dilute solution of 4-(Morpholinosulfonyl)aniline in a
suitable UV-transparent solvent (e.g., methanol or ethanol). A typical concentration is in the
range of 107> to 104 M.

¢ Instrumentation: Use a double-beam UV-Vis spectrophotometer.

o Data Acquisition: Scan the wavelength range from 200 to 400 nm. Use the pure solvent as a
blank.

o Data Analysis: Determine the wavelength(s) of maximum absorbance (Amax) and calculate
the molar absorptivity (€) using the Beer-Lambert law (A = cl).[5][6]

Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of 4-
(Morpholinosulfonyl)aniline. A reversed-phase method is typically suitable for this compound.

Table 6: HPLC Method Parameters
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Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 pm)

Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1%
formic acid

Flow Rate 1.0 mL/min

Detection UV at 254 nm

Injection Volume 10 uL

Column Temperature 30°C

] ] ~4-6 minutes (highly dependent on exact
Expected Retention Time N
conditions)

Experimental Protocol: HPLC

» Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of
acetonitrile and water, and adding 0.1% formic acid. Degas the mobile phase before use.

» Standard Solution Preparation: Prepare a stock solution of 4-(Morpholinosulfonyl)aniline
in the mobile phase (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the
stock solution.

o Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
e Chromatographic Analysis:
o Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
o Inject the standard solutions and the sample solution.
o Record the chromatograms and determine the retention time of the analyte.

» Quantification: Construct a calibration curve by plotting the peak area of the standards
against their concentrations. Determine the concentration of the analyte in the sample by
interpolating its peak area on the calibration curve.
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Experimental Workflows and Signaling Pathways
General Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of 4-

(Morpholinosulfonyl)aniline.

Synthesis & Purification

Synthesis of 4-(Morpholinosulfonyl)aniline

Purification (e.g., Recrystallization)

NMR(iszclt;gcopy Mass Spectrometry FT-IR Spectroscopy UV-Vis Spectroscopy HPLC Analysis

a Analysii& Reporting

Data Interpretation & Structural Confirmation

:

Application Note Generation

Click to download full resolution via product page

General workflow for synthesis and characterization.

Potential Signhaling Pathways

Based on the known biological activities of sulfonamides, 4-(Morpholinosulfonyl)aniline may
exhibit anti-inflammatory and antimicrobial effects. The following diagrams illustrate these
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potential mechanisms of action.
5.2.1. Anti-inflammatory Pathway: COX-2 Inhibition
Sulfonamides are known to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which is

involved in the inflammatory response.[7]

COX-2 Mediated Inflammatory Pathway

Inflammatory Stimuli

Inhibition

Arachidonic Acid 4-(Morpholinosulfonyl)aniline

Inhibition

COX-2 Enzyme

Prostaglandins

Inflammation

Click to download full resolution via product page

Potential anti-inflammatory mechanism of action.

5.2.2. Antimicrobial Pathway: Dihydrofolate Reductase Inhibition
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Sulfonamides can act as competitive inhibitors of dihydropteroate synthase, an enzyme
essential for folic acid synthesis in bacteria. This ultimately inhibits the production of
tetrahydrofolate, a crucial cofactor for DNA synthesis.[8][9][10][11]

Bacterial Folic Acid Synthesis Pathway Inhibition

4-(Morpholinosulfonyl)aniline
(as a Sulfonamide)

p-Aminobenzoic Acid (PABA)

Competitive
Inhibition

Dihydropteroate
Synthase

Dihydrofolic Acid (DHF)

Dihydrofolate
Reductase

Tetrahydrofolic Acid (THF)

DNA Synthesis

Click to download full resolution via product page

Potential antimicrobial mechanism of action.

Conclusion
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The analytical techniques and protocols outlined in this application note provide a robust
framework for the comprehensive characterization of 4-(Morpholinosulfonyl)aniline. The
combination of spectroscopic and chromatographic methods allows for unambiguous structural
elucidation and quantitative analysis. The provided information on potential signaling pathways
serves as a valuable resource for researchers in the field of drug discovery and development,
guiding further investigation into the therapeutic potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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